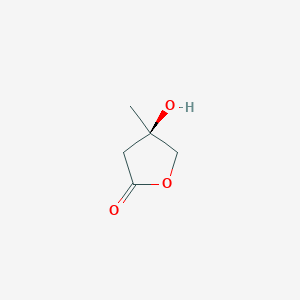
1,1,1,3,3,3-Hexafluoro-2-(2-naphthyl)-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1,3,3,3-Hexafluoro-2-(naphthalen-2-yl)propan-2-ol is a fluorinated organic compound characterized by the presence of both hexafluoro and naphthyl groups. This compound is known for its high polarity and ionizing power, making it a valuable solvent and reagent in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1,1,3,3,3-Hexafluoro-2-(naphthalen-2-yl)propan-2-ol can be synthesized through the reaction of hexafluoroacetone with naphthalene in the presence of a strong acid catalyst. The reaction typically involves the following steps:
Reaction of Hexafluoroacetone with Naphthalene: Hexafluoroacetone is reacted with naphthalene in the presence of a strong acid catalyst such as sulfuric acid or trifluoromethanesulfonic acid.
Purification: The resulting product is purified through distillation or recrystallization to obtain pure 1,1,1,3,3,3-Hexafluoro-2-(naphthalen-2-yl)propan-2-ol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1,1,1,3,3,3-Hexafluoro-2-(naphthalen-2-yl)propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions, amines, or alkyl halides.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Hydroxylated, aminated, or alkylated derivatives.
Aplicaciones Científicas De Investigación
1,1,1,3,3,3-Hexafluoro-2-(naphthalen-2-yl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis, particularly in Friedel-Crafts reactions and cycloaddition reactions.
Biology: Employed in the study of protein folding and stabilization due to its ability to denature proteins and stabilize alpha-helical structures.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of fluorinated polymers and materials for lithographic and nanofabrication applications.
Mecanismo De Acción
The mechanism of action of 1,1,1,3,3,3-Hexafluoro-2-(naphthalen-2-yl)propan-2-ol involves its high polarity and ionizing power, which facilitate various chemical reactions. The compound can act as a solvent, stabilizing reaction intermediates and enhancing reaction rates. Its fluorinated nature also allows it to participate in unique interactions with other molecules, influencing reaction pathways and outcomes.
Comparación Con Compuestos Similares
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A similar compound with a simpler structure, lacking the naphthyl group.
Propiedades
Fórmula molecular |
C13H8F6O |
|---|---|
Peso molecular |
294.19 g/mol |
Nombre IUPAC |
1,1,1,3,3,3-hexafluoro-2-naphthalen-2-ylpropan-2-ol |
InChI |
InChI=1S/C13H8F6O/c14-12(15,16)11(20,13(17,18)19)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,20H |
Clave InChI |
QZZQLRUVOZBRNK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)C(C(F)(F)F)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5-Azaspiro[2.4]heptan-6-yl)methanol](/img/structure/B12824586.png)
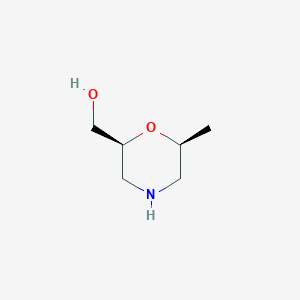
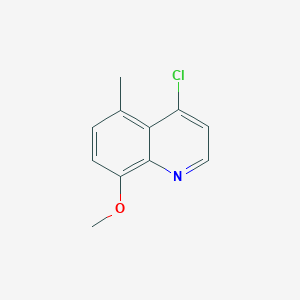
![7-(tert-Butyl) 2-ethyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate](/img/structure/B12824591.png)

![2-(4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-4-yl)ethanamine](/img/structure/B12824603.png)
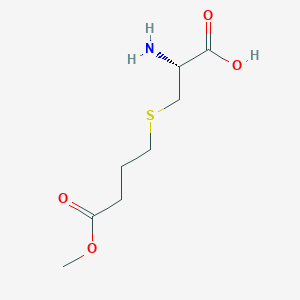
![(2-(Trifluoromethyl)benzo[d]thiazol-6-yl)methanamine](/img/structure/B12824634.png)
![Tert-butyl 5,6-difluoro-1-oxo-spiro[indane-2,4'-piperidine]-1'-carboxylate](/img/structure/B12824642.png)
![8-Cyclopentyl-5,6-dimethyl-2-(methylsulfinyl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B12824643.png)
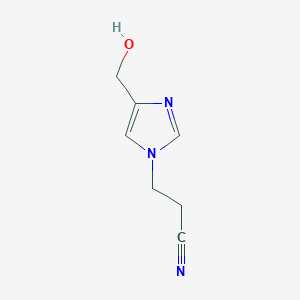
![1-([1,2,4]Triazolo[4,3-a]pyridin-6-yl)ethan-1-one](/img/structure/B12824651.png)
![1-(Pyridin-4-yl)-1H-benzo[d]imidazol-6-amine](/img/structure/B12824655.png)
